4-(2-aminoethoxy)-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethoxy)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with 2-aminoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then cyclized to form the desired product .
Another method involves the use of triethylene glycol monobenzyl ether and p-toluenesulfonyl chloride to generate an intermediate, which is then reacted with sodium azide and subsequently reduced to obtain this compound . This method is advantageous for industrial production due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-ones.
Scientific Research Applications
4-(2-aminoethoxy)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-aminoethoxy)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The aminoethoxy group enhances its binding affinity to these targets, leading to various biological effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethoxy)-3,5-dichloro-N-[3-(1-methylethoxy)phenyl]benzamide: This compound shares the aminoethoxy group but has a different core structure.
2-(2-aminoethoxy)ethanol: This compound is structurally similar but lacks the chromen-2-one core.
Uniqueness
4-(2-aminoethoxy)-2H-chromen-2-one is unique due to its chromen-2-one core, which imparts specific biological activities and chemical reactivity. The presence of the aminoethoxy group further enhances its versatility in various applications.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(2-aminoethoxy)chromen-2-one |
InChI |
InChI=1S/C11H11NO3/c12-5-6-14-10-7-11(13)15-9-4-2-1-3-8(9)10/h1-4,7H,5-6,12H2 |
InChI Key |
RJDRWTOGAULVGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN |
Origin of Product |
United States |
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